Fustin Fustin (+)-trans-fustin is the (2R,3R)-stereoisomer of fustin.
Fustin is a natural product found in Virgilia oroboides, Capsicum annuum, and other organisms with data available.
See also: Cotinus coggygria whole (part of); Toxicodendron succedaneum whole (part of).
Brand Name: Vulcanchem
CAS No.: 20725-03-5
VCID: VC21335263
InChI: InChI=1S/C15H12O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,14-18,20H/t14-,15+/m0/s1
SMILES: C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O
Molecular Formula: C15H12O6
Molecular Weight: 288.25 g/mol

Fustin

CAS No.: 20725-03-5

Cat. No.: VC21335263

Molecular Formula: C15H12O6

Molecular Weight: 288.25 g/mol

* For research use only. Not for human or veterinary use.

Fustin - 20725-03-5

CAS No. 20725-03-5
Molecular Formula C15H12O6
Molecular Weight 288.25 g/mol
IUPAC Name (2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C15H12O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,14-18,20H/t14-,15+/m0/s1
Standard InChI Key FNUPUYFWZXZMIE-LSDHHAIUSA-N
Isomeric SMILES C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C=C3)O)O)O)O
SMILES C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O
Canonical SMILES C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O

Chemical Structure and Properties

Fustin's chemical identity as a flavonoid places it among a family of plant metabolites known for their beneficial health effects. As a polyphenol, it possesses a characteristic chemical structure that contributes to its biological activities. This structure enables fustin to interact with various cellular targets, particularly those involved in oxidative stress and inflammatory pathways.

Etymology and Nomenclature

The term "fustin" derives from the Latin word "fustis," meaning "stick" or "staff," reflecting its historical connection to plant research. This etymology relates to the compound's initial isolation from the fustet tree (Genista tinctoria) . The standard pronunciation of fustin is /ˈfʌs.tɪn/, and while it belongs to the broader categories of flavonoids and polyphenols, it represents a distinct chemical entity with specific properties and effects.

Natural Sources and Extraction

Plant Sources

Fustin has been identified in various plant species, with significant amounts found in Rhus verniciflua Stokes, a plant used in traditional medicine systems in East Asia . This natural source has been the subject of scientific investigations exploring the biological activities of its constituent compounds, including fustin.

The identification of natural sources of fustin provides opportunities for extraction and potential application in various contexts, from dietary supplements to pharmaceutical development. Ongoing research continues to explore additional plant sources and efficient extraction methods to obtain purified fustin for research and potential commercial applications.

Biological Activities

Antioxidant Properties

One of the primary biological activities of fustin is its antioxidant capacity. Research indicates that fustin can neutralize reactive oxygen species (ROS), thereby potentially protecting cells from oxidative damage. This property is particularly relevant in the context of diseases associated with oxidative stress, including neurodegenerative and inflammatory conditions.

In experimental models, fustin has demonstrated the ability to suppress ROS increases induced by toxins such as 6-hydroxydopamine (6-OHDA), a neurotoxin commonly used to generate experimental models of Parkinson's disease . This suggests a potential protective role against oxidative stress-mediated cellular damage.

Neuroprotective Effects

Research has revealed significant neuroprotective properties of fustin, particularly in models of neurodegenerative diseases. In studies using neuronal catecholaminergic cell lines (SK-N-SH cells), fustin demonstrated protection against 6-OHDA-induced neuronal death .

The neuroprotective mechanism of fustin appears to involve multiple pathways:

  • Suppression of 6-OHDA-induced cell death in a concentration-dependent manner

  • Blocking of 6-OHDA-induced increases in reactive oxygen species (ROS)

  • Reduction of intracellular calcium ([Ca²⁺]ᵢ) increases

  • Prevention of increases in the Bax/Bcl-2 ratio (apoptosis markers)

  • Inhibition of caspase-3 activity

  • Blocking of p38 phosphorylation

These findings suggest that fustin may protect neurons by interfering with multiple cell death pathways, potentially making it a valuable compound for further investigation in the context of neurodegenerative diseases.

Anti-inflammatory Activities

Fustin exhibits substantial anti-inflammatory properties, as demonstrated in models of arthritis. In complete Freund's adjuvant (CFA)-induced arthritis in experimental animals, fustin administration led to significant reductions in inflammatory markers and symptoms .

The anti-inflammatory effects of fustin were evidenced by:

  • Inhibition of inflammatory hind paw volume in CFA-induced arthritis

  • Dose-dependent reduction in paw volume

  • Decrease in arthritic index scores

  • Reduction in total leukocyte count and differential counts (neutrophils, lymphocytes, monocytes, eosinophils, basophils)

  • Suppression of proinflammatory cytokines (TNF-α, IL-1β, IL-6)

These findings suggest that fustin may have potential applications in treating inflammatory conditions, particularly those characterized by excessive cytokine production and leukocyte infiltration.

Research Findings and Clinical Implications

Studies on Neuroprotection

Research on fustin's neuroprotective effects has provided insights into its potential mechanisms of action. In studies using the 6-OHDA model of Parkinson's disease, fustin demonstrated significant protection against neurotoxicity .

Table 1: Fustin's Effects on 6-OHDA-Induced Neurotoxicity

ParameterEffect of FustinSignificance
Cell deathSuppressed in a concentration-dependent mannerProtection against neurotoxicity
Reactive Oxygen Species (ROS)Blocked 6-OHDA-induced increasesAntioxidant activity
Intracellular Ca²⁺Blocked 6-OHDA-induced increasesPrevention of calcium-mediated toxicity
Bax/Bcl-2 ratioBlocked 6-OHDA-induced increasesAnti-apoptotic effect
Caspase-3 activityBlocked 6-OHDA-induced increasesPrevention of programmed cell death
p38 phosphorylationBlocked 6-OHDA-induced increasesModulation of stress signaling pathways

The study revealed that 6-OHDA activates parallel pathways leading to cell death: an ROS-Ca²⁺-Bcl-2-caspase-3 pathway and a p38 activation pathway. Fustin appears to interfere with both pathways, providing comprehensive neuroprotection . This multi-target action makes fustin a potentially valuable compound for further investigation in neurodegenerative disease contexts.

Studies on Arthritis

Research on fustin's effects in arthritis models has demonstrated significant anti-inflammatory and disease-modifying properties. In the CFA-induced arthritis model, fustin administration at doses of 50 mg/kg and 100 mg/kg showed dose-dependent therapeutic effects .

Table 2: Effects of Fustin on CFA-Induced Arthritis Parameters

ParameterEffect of Fustin (50 & 100 mg/kg)Statistical Significance
Hind paw volumeSignificant reduction compared to arthritis controlF (3, 60) = 91.50, (P < 0.0001)
Arthritic scoreSignificant reduction compared to arthritis controlF (3, 60) = 985.9, (P < 0.0001)
Total Leukocyte CountSignificant reduction compared to arthritis controlF (3, 20) = 62.19, (P < 0.0001)
Lymphocyte countSignificant reduction compared to arthritis controlF (3, 20) = 13.94, (P < 0.0001)
Monocyte countSignificant reduction compared to arthritis controlF (3, 20) = 25.81, (P < 0.0001)
Neutrophil countSignificant reduction compared to arthritis controlF (3, 20) = 29.10, (P < 0.0001)
Eosinophil countSignificant reduction compared to arthritis controlF (3, 20) = 29.01, (P < 0.0001)
Basophil countSignificant reduction compared to arthritis controlF (3, 20) = 21.62, (P < 0.0001)
TNF-α levelsSignificant reduction compared to arthritis controlF (3, 20) = 35.44, (P < 0.0001)
IL-1β levelsSignificant reduction compared to arthritis controlF (3, 20) = 33.82, (P < 0.0001)
IL-6 levelsSignificant reduction compared to arthritis controlF (3, 20) = 36.04, (P < 0.0001)

The research demonstrated that fustin at 100 mg/kg provided the maximum percentage of inhibition in paw volume, indicating a dose-dependent therapeutic effect . These findings suggest potential applications of fustin in treating inflammatory arthritis and related conditions.

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